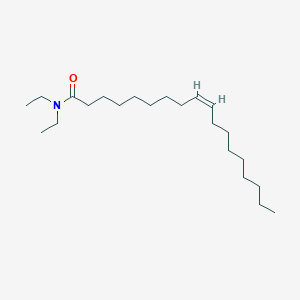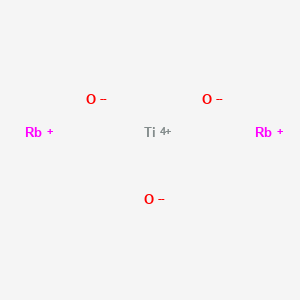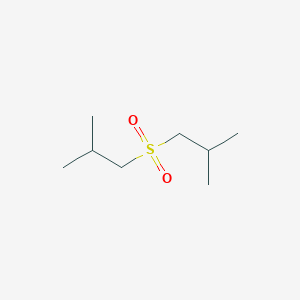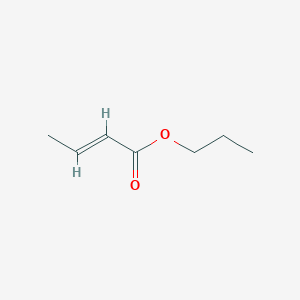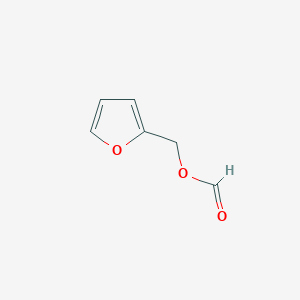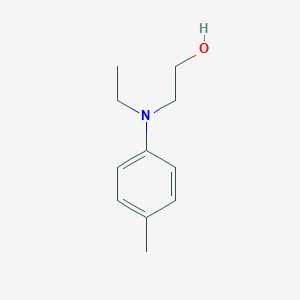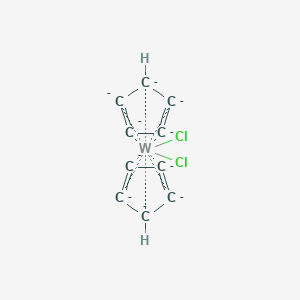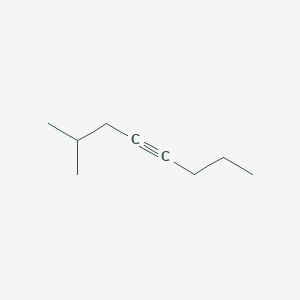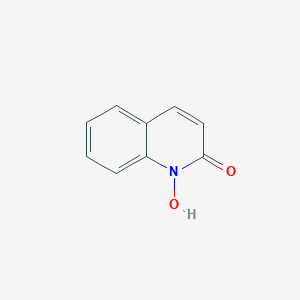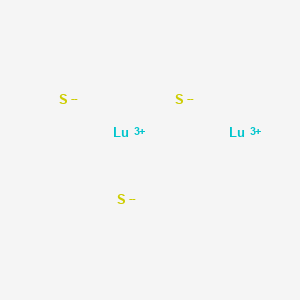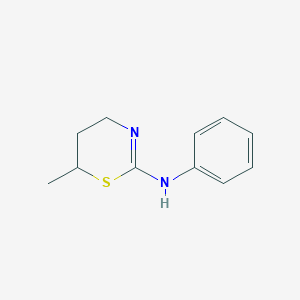![molecular formula C20H12O4 B077481 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone CAS No. 14734-19-1](/img/structure/B77481.png)
5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone, commonly known as Tetrahydrodibenzotetrone (THBT), is a polycyclic aromatic ketone that has been synthesized and studied extensively for its potential applications in various fields of science. It has been found to possess a range of biological and chemical properties that make it an interesting compound for scientific research.
Mécanisme D'action
The mechanism of action of 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone is not fully understood, but it is believed to act through a variety of pathways. 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. Additionally, 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone has been found to induce apoptosis in cancer cells, and has been shown to inhibit viral replication.
Effets Biochimiques Et Physiologiques
5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone has been found to have a range of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone has been found to decrease the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone is that it is relatively easy to synthesize and purify, making it a readily available compound for scientific research. Additionally, 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone has been found to have a range of biological and chemical properties that make it an interesting compound for investigation. However, one limitation of 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone is that its mechanism of action is not fully understood, and further research is needed to elucidate its effects on various biological pathways.
Orientations Futures
There are many potential future directions for research on 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone. One area of investigation could be the development of 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone derivatives with improved bioavailability and efficacy. Additionally, further research is needed to fully understand the mechanism of action of 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone and its effects on various biological pathways. 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone could also be investigated as a potential therapeutic agent for a range of diseases, including cancer, viral infections, and neurodegenerative diseases. Finally, 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone could be studied for its potential use in the development of new materials with unique properties.
Méthodes De Synthèse
The synthesis of 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone involves the reaction of 1,2,4,5-tetramethoxybenzene with 1,2,4,5-tetrahydroxybenzene in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction, followed by a dehydration step, and finally a cyclization step. The yield of the reaction is typically around 50%, and the final product can be purified using column chromatography.
Applications De Recherche Scientifique
5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone has been studied extensively for its potential applications in various fields of science. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, and has been investigated as a potential drug candidate for these indications. Additionally, 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone has been found to have antioxidant properties, and has been studied for its potential use in preventing oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
14734-19-1 |
|---|---|
Nom du produit |
5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone |
Formule moléculaire |
C20H12O4 |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
pentacyclo[10.8.0.02,11.04,9.014,19]icosa-4,6,8,14,16,18-hexaene-3,10,13,20-tetrone |
InChI |
InChI=1S/C20H12O4/c21-17-9-5-1-2-6-10(9)18(22)14-13(17)15-16(14)20(24)12-8-4-3-7-11(12)19(15)23/h1-8,13-16H |
Clé InChI |
JAAZJUITWOKRKO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3C(C2=O)C4C3C(=O)C5=CC=CC=C5C4=O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3C(C2=O)C4C3C(=O)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



